molecular formula C18H20ClNO2 B5746650 N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide

N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide

Cat. No. B5746650
M. Wt: 317.8 g/mol
InChI Key: AFHHGVYAJOMCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as BDP or benzamil. This compound has been extensively studied for its various applications in scientific research.

Mechanism of Action

BDP works by selectively blocking the epithelial sodium channels in the kidneys, lungs, and other tissues. This results in the reduction of sodium reabsorption and the excretion of excess sodium and water from the body. BDP has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been found to reduce blood pressure by decreasing sodium reabsorption in the kidneys. BDP has also been shown to improve lung function and reduce airway inflammation in patients with asthma and COPD.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDP in lab experiments is its high selectivity for ENaC, which allows for the specific inhibition of sodium channels. BDP is also relatively easy to synthesize and has a high purity when recrystallized. However, one of the limitations of using BDP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of BDP in scientific research. One area of interest is the development of new drugs based on the structure of BDP that can be used to treat inflammatory diseases. Another area of interest is the study of the effects of BDP on other ion channels and transporters in the body. Additionally, the potential toxicity of BDP needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide or BDP is a chemical compound that has been extensively studied for its various applications in scientific research. It has been found to have potential as a selective inhibitor of ENaC and as a treatment for inflammatory diseases such as asthma and COPD. The synthesis method of BDP involves the reaction of benzylamine with 4-chlorophenoxyacetyl chloride in the presence of triethylamine. The future directions for the use of BDP in scientific research include the development of new drugs and further studies of its potential toxicity.

Synthesis Methods

The synthesis of BDP involves the reaction of benzylamine with 4-chlorophenoxyacetyl chloride in the presence of triethylamine. The resulting product is then treated with dimethylpropanoyl chloride to obtain BDP. The purity of the compound can be enhanced by recrystallization from ethanol.

Scientific Research Applications

BDP has been widely used in scientific research for its various applications. It has been studied for its potential as a selective inhibitor of epithelial sodium channels (ENaC), which are involved in the regulation of sodium and water balance in the body. BDP has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(2,22-16-11-9-15(19)10-12-16)17(21)20(3)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHHGVYAJOMCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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